SC66

描述

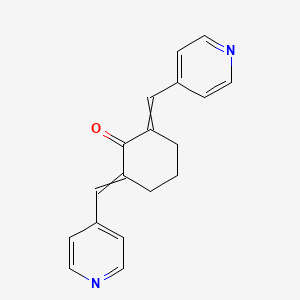

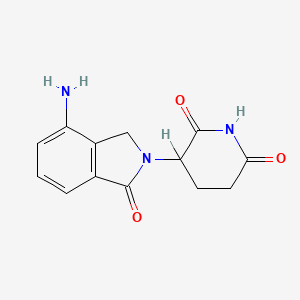

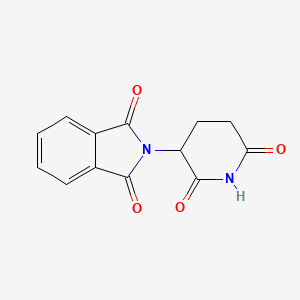

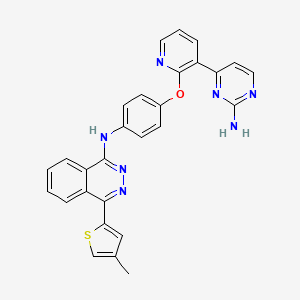

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.

科学研究应用

癌症治疗:抑制AKT信号通路

SC66 是一种 AKT 蛋白的变构抑制剂,AKT 蛋白是癌症细胞存活和增殖的关键参与者。 通过阻止 PIP3 与 PH 结构域的结合,this compound 抑制 AKT 的激活 . 这种作用在癌症治疗中至关重要,因为它可以导致抑制肿瘤生长并诱导包括胶质母细胞瘤和宫颈癌在内的癌细胞凋亡 .

对胶质母细胞瘤的抗增殖作用

在胶质母细胞瘤中,this compound 已被证明可以显着减少细胞增殖并在 G0/G1 期诱导细胞周期停滞。 它通过下调 AKT/β-连环蛋白通路来实现这一点,该通路对于胶质母细胞瘤细胞的存活和增殖至关重要 .

诱导癌细胞凋亡

This compound 诱导各种癌细胞系的凋亡。 该化合物通过破坏癌细胞赖以生存的正常信号通路来实现这一点,例如前面提到的 AKT/β-连环蛋白通路 .

抑制细胞迁移和侵袭

据报道,该化合物可抑制上皮间质转化 (EMT) 介导的细胞迁移和侵袭,这些过程对于癌症转移至关重要。 这表明 this compound 在预防癌症扩散方面具有潜在作用 .

靶向 AKT 突变 E17K

即使针对与癌症相关的 AKT 突变 E17K,this compound 对 AKT 的抑制作用也依然存在,该突变对 PIP3K 抑制剂的作用具有抗性。 这突出了 this compound 作为治疗具有这种特定突变的癌症的潜在治疗方法 .

破坏 mTOR 信号通路和葡萄糖摄取

This compound 已被证明可以破坏宫颈癌细胞的 mTOR 信号通路和葡萄糖摄取。 这种破坏意义重大,因为许多癌细胞的葡萄糖摄取和代谢增加,这种现象被称为瓦堡效应 .

作用机制

Target of Action

SC66, also known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is primarily an inhibitor of the protein kinase Akt . Akt, also known as Protein Kinase B (PKB), plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with Akt in a unique way. It is an allosteric inhibitor that interferes with the Pleckstrin Homology (PH) domain’s binding to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to Akt ubiquitination and subsequent deactivation . This interaction results in a reduction in both total and phospho-Akt levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Akt/β-catenin signaling pathway . By inhibiting Akt, this compound impacts downstream effectors of the Akt pathway, including the mammalian target of rapamycin (mTOR), GSK-3β, and Bax . The inhibition of Akt leads to the activation of GSK-3β, which directly interacts with Bax, leading to Bax oligomerization and activation . This process ultimately leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate information.

Result of Action

This compound has been shown to have significant antitumor effects in various cancer cell lines. It inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis . For instance, in bladder cancer cells, this compound was found to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a key step in cancer metastasis . In hepatocellular carcinoma cells, this compound led to a reduction in colony formation .

生物活性

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Biochemical and Physiological Effects

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

实验室实验的优点和局限性

The advantages of using (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to unpredictable results. Additionally, the compound is not easily synthesized in large quantities, so it may not be suitable for high-throughput experiments.

未来方向

The potential future directions for research on (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone include further investigation of its mechanism of action, its biochemical and physiological effects, its pharmacodynamics, and its potential therapeutic applications. Additionally, further research could be conducted on the compound’s potential to act as a prodrug for other compounds, its ability to modulate the activity of enzymes involved in signal transduction pathways, and its potential to act as a substrate for other enzymes. Finally, further research could be conducted on the compound’s potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

属性

IUPAC Name |

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVJSKZRBZHAV-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

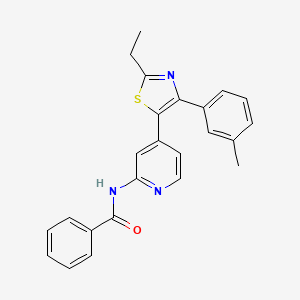

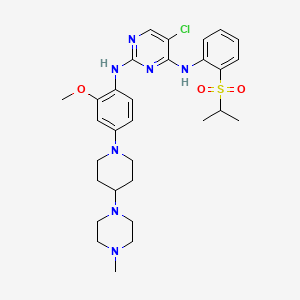

![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)

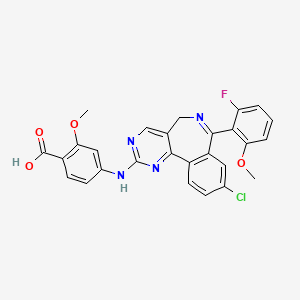

![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)